Cas no 359844-69-2 (Phomoxanthone A)

Phomoxanthone A structure
Nom du produit:Phomoxanthone A
Phomoxanthone A Propriétés chimiques et physiques
Nom et identifiant
-
- (5R,5'R,6R,6'R,10aR,10'aR)-5,5'-Bis(acetyloxy)-10a,10'a-bis[(acetyloxy)methyl]-5,5',6,6',7,7',10a,10'a-octahydro-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-[4,4'-bi-9H-xanthene]-9,9'-dione
- Phomoxanthone A
- Q27135373
- CHEMBL504079
- 359844-69-2
- rel-[(5R,5'R,6R,6'R,10aR,10a'R)-5,5'-Diacetoxy-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',6,6',7,7',9,9'-octahydro-10aH,10a'H-4,4'-bixanthene-10a,10a'-diyl]bis(methylene) diacetate
- DTXSID401098707
- (5R*,5'R*,6R*,6'R*,10aR*,10a'R*)-10a,10a'-bis[(acetyloxy)methyl]-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',7,7',9,9',10a,10a'-octahydro-6H,6'H-4,4'-bixanthene-5,5'-diyl diacetate
- [(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate
- CHEBI:66749
- (5R*,5'R*,6R*,6'R*,10aR*,10a'R*)-10a,10a'-bis((acetyloxy)methyl)-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',7,7',9,9',10a,10a'-octahydro-6H,6'H-4,4'-bixanthene-5,5'-diyl diacetate
- G91468
- [(5R,5'r,6R,6'r,10AR,10'ar)-5,5'-bis(acetyloxy)-10'a-[(acetyloxy)methyl]-1,1',9,9'-tetrahydroxy-6,6'-dimethyl-8,8'-dioxo-5H,5'H,6H,6'H,7H,7'H,8H,8'H,10ah,10'ah-[4,4'-bixanthene]-10a-yl]methyl acetic acid
- ((5R,5'r,6R,6'r,10AR,10'ar)-5,5'-bis(acetyloxy)-10'a-((acetyloxy)methyl)-1,1',9,9'-tetrahydroxy-6,6'-dimethyl-8,8'-dioxo-5H,5'H,6H,6'H,7H,7'H,8H,8'H,10ah,10'ah-(4,4'-bixanthene)-10a-yl)methyl acetic acid
- ((3R,4R,4aR)-5-((5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl)-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl)methyl acetate
- phomo-xanthone A
- rel-((5R,5'R,6R,6'R,10aR,10a'R)-5,5'-diacetoxy-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',6,6',7,7',9,9'-octahydro-10aH,10a'H-4,4'-bixanthene-10a,10a'-diyl)bis(methylene) diacetate
-
- Piscine à noyau: 1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1
- La clé Inchi: ZCLZNQUALWMDDN-ACMZUNAXSA-N
- Sourire: O1C2=C(C=CC(=C2C(=C2C(C[C@@H](C)[C@H]([C@@]12COC(C)=O)OC(C)=O)=O)O)O)C1C=CC(=C2C(=C3C(C[C@@H](C)[C@H]([C@@]3(COC(C)=O)OC2=1)OC(C)=O)=O)O)O
Propriétés calculées
- Qualité précise: 750.21598512g/mol
- Masse isotopique unique: 750.21598512g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 16
- Comptage des atomes lourds: 54
- Nombre de liaisons rotatives: 11
- Complexité: 1550
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 239
Propriétés expérimentales
- Dense: 1.53±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 214-216 ºC
- Solubilité: Insuluble (6.9E-6 g/L) (25 ºC),
Phomoxanthone A Informations de sécurité
- Mot signal:Warning
- Conditions de stockage:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Phomoxanthone A PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-364127-1mg |
Phomoxanthone A, |
359844-69-2 | ≥97% | 1mg |
¥1354.00 | 2023-09-05 | |
TRC | P380003-1mg |
Phomoxanthone A |
359844-69-2 | 1mg |
$190.00 | 2023-05-17 | ||
TRC | P380003-2.5mg |
Phomoxanthone A |
359844-69-2 | 2.5mg |
$374.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364127-1 mg |
Phomoxanthone A, |
359844-69-2 | ≥97% | 1mg |
¥1,354.00 | 2023-07-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P275091-1mg |
Phomoxanthone A |
359844-69-2 | ≥97% | 1mg |
¥1999.90 | 2023-09-01 |
Phomoxanthone A Littérature connexe
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
359844-69-2 (Phomoxanthone A) Produits connexes
- 1172484-25-1(3-(4-Fluorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole)
- 319489-63-9(N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide)
- 1858890-98-8(Sodium 1-cyanoethane-1-sulfinate)
- 83053-85-4((2S)-1-(benzyloxy)propan-2-amine)
- 955766-14-0(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide)
- 681158-09-8(N-{8H-indeno1,2-d1,3thiazol-2-yl}-3,4,5-trimethoxybenzamide)
- 1207060-11-4(N-{5-(furan-2-yl)-1,2-oxazol-3-ylmethyl}-2-(pyrimidin-2-ylsulfanyl)acetamide)
- 2195881-69-5(4-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole)
- 2171539-55-0(5-(3-methoxy-2,2-dimethylpropyl)-1-oxa-9-thia-4-azaspiro5.5undecane)
- 2228142-58-1(2-(2-cyanophenyl)-3-methylbutanoic acid)
Fournisseurs recommandés
Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

BIOOKE MICROELECTRONICS CO.,LTD
Membre gold
Fournisseur de Chine
Réactif

atkchemica
Membre gold
Fournisseur de Chine
Réactif
